molecular formula C7H10N2O2 B14786599 Morpholine, 3-(2-oxazolyl)-

Morpholine, 3-(2-oxazolyl)-

Cat. No.: B14786599
M. Wt: 154.17 g/mol
InChI Key: FGWTVYOVYUYUOB-UHFFFAOYSA-N
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Description

"Morpholine, 3-(2-oxazolyl)-" is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2-oxazolyl group. Oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This structural motif combines the solubility-enhancing properties of morpholine with the bioactivity often associated with oxazole derivatives, making it relevant in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)morpholine

InChI

InChI=1S/C7H10N2O2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2

InChI Key

FGWTVYOVYUYUOB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 3-(2-oxazolyl)- typically involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . This reaction proceeds efficiently with quinolinolate ligands, which act as effective catalysts.

Industrial Production Methods

Industrial production of Morpholine, 3-(2-oxazolyl)- often involves the use of transition metal catalysis and stereoselective synthesis. The process typically includes coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The oxazole ring’s electron-deficient nature and morpholine’s nucleophilic amine enable reactions with electrophiles.

Reaction TypeReagents/ConditionsProductsYield/Reference
Alkylation Alkyl halides (e.g., CH₃I) in DMF, 80°C, 6hN-Alkyl derivatives (e.g., 1a )65–78%
Acylation Acyl chlorides (e.g., AcCl) in THF, RT, 2hN-Acyl derivatives (e.g., 1b )72–85%

Key Findings :

  • Alkylation enhances lipophilicity, improving membrane permeability for antimicrobial applications.

  • Acylated derivatives show stabilized hydrogen-bonding interactions with target enzymes.

Nucleophilic Substitution at Oxazole

The chloromethyl group in intermediates allows substitution with morpholine.

Reaction TypeReagents/ConditionsProductsYield/Reference
Morpholine Substitution 4-(chloromethyl)oxazole + morpholine in 1,4-dioxane, reflux, 2h4-((morpholinomethyl)oxazole derivatives (e.g., 2a )73%

Mechanistic Insight :

  • SN2 mechanism displaces chloride with morpholine’s secondary amine, confirmed by ¹H NMR (δ 3.6 ppm for CH₂N) .

Sulfonamide Formation

The oxazole ring reacts with sulfonyl chlorides to form sulfonamides, a key step in anticancer agent synthesis.

Reaction TypeReagents/ConditionsProductsYield/Reference
Sulfonylation Benzenesulfonyl chloride + amine in pyridine/CHCl₃, 0°C, 4hOxazole sulfonamides (e.g., 3a )58–82%

Biological Relevance :

  • Sulfonamides like 3g exhibit potent VEGFR-2 inhibition (CC₅₀ = 58.4 µM against HT29 cells) .

Oxidation and Reduction

The oxazole ring’s stability under redox conditions enables functional group interconversion.

Reaction TypeReagents/ConditionsProductsYield/Reference
Oxidation H₂O₂/glacial acetic acid, reflux, 2hSulfonyl derivatives (e.g., 5a )64%
Reduction NaBH₄ in ethanol, RT, 1hPartially saturated oxazolidine analogsNot reported

Structural Impact :

  • Oxidation introduces sulfonyl groups, enhancing solubility and enzyme-binding affinity .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions for complex heterocycle synthesis.

Reaction TypeReagents/ConditionsProductsYield/Reference
Azide-Alkyne Cycloaddition Cu(I)/RT, 12hTriazole-fused oxazoles (e.g., 6a )55%

Utility :

  • Triazole hybrids show dual antimicrobial and anticancer activities (CC₅₀ = 89–112 µM).

Scientific Research Applications

Morpholine, 3-(2-oxazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 3-(2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.

Comparison with Similar Compounds

Morpholine Derivatives with Pyrazole Substituents

Morpholine derivatives bearing pyrazole rings, such as 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine, exhibit potent anti-trypanosomal activity (IC₅₀ = 1.0 µM against T. b. rhodesiense). Replacing the pyrazole with isoxazole reduces activity by six-fold, underscoring the pyrazole's critical role in binding .

Piperazine and Piperidine Analogs

In anti-proliferative studies, replacing morpholine with 4-methylpiperazine in indazole-based compounds reduced inhibitory activity by an order of magnitude (e.g., IC₅₀ from 7 nM to 70 nM) but retained selectivity for cancer cells like AMC-HN4 . Similarly, piperidine-based NK-1 receptor antagonists (e.g., compound 17 ) showed prolonged receptor occupancy (t₁/₂ = 154 min) compared to earlier morpholine derivatives, highlighting the impact of nitrogen positioning in the heterocycle .

Triazole and Thiadiazole Derivatives

Morpholine-triazole hybrids, such as 4-(3-(((1-phenyl-1H-1,2,3-triazol-4-yl)-methoxy)methyl)quinolin-2-yl)morpholine, demonstrated cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 17.20 µM). Electron-withdrawing groups (e.g., Cl, F) enhanced activity, while bulkier substituents (e.g., nitro, methoxy) diminished potency . Thiadiazole-morpholine hybrids (e.g., 3-Chloro-4-morpholino-1,2,5-thiadiazole) are used as intermediates in agrochemicals, leveraging thiadiazole's electrophilic reactivity .

Table 1: Comparative Bioactivity of Morpholine Derivatives

Compound Target Activity IC₅₀/EC₅₀ Selectivity Notes Reference
4-[3-(5-Oxazolyl)phenyl]morpholine Anti-trypanosomal (T. brucei) 9–12 µg/mL Moderate cytotoxicity (61.6 µM)
Morpholine-indazole hybrid Anti-proliferative (AMC-HN4) 7 nM 7-fold selectivity over other cells
Piperazine-indazole hybrid Anti-proliferative (AMC-HN4) 70 nM Retained selectivity
Quinoline-morpholine-triazole Cytotoxicity (MDA-MB-231) 17.20 µM Cl substituent optimal

Key Findings :

  • Oxazole vs. Pyrazole : Oxazole derivatives often exhibit lower cytotoxicity but reduced potency compared to pyrazole analogs .
  • Morpholine vs. Piperazine : Morpholine substituents generally enhance solubility and metabolic stability, whereas piperazine derivatives may improve CNS penetration due to increased basicity .

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison

Compound logP Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
4-[3-(5-Oxazolyl)phenyl]morpholine 1.98 242.27 g/mol 0 4
4-Methylpiperazine-indazole 2.15 389.45 g/mol 1 5
Quinoline-morpholine-triazole 3.10 424.30 g/mol 1 6

Structural Insights :

  • The oxazole ring introduces aromaticity and moderate polarity, balancing lipophilicity (logP ~2) for membrane permeability .

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